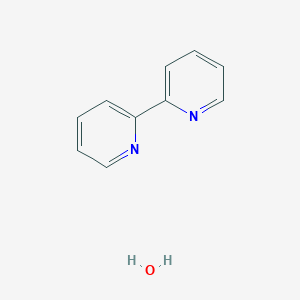
1,2-Bis(trimethylsilyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trimethylsilyl)ethan-1-one is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to an ethanone backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsilyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trimethylsilyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis(trimethylsilyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: Research explores its potential in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(trimethylsilyl)ethan-1-one involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and amino groups, which can be temporarily protected during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethylsiloxy)ethane: Similar in structure but with siloxy groups instead of silyl groups.
1,2-Bis(trimethylsilyl)benzene: Contains a benzene ring instead of an ethanone backbone.
1,2-Bis(trimethylsilyl)ethylene: Features an ethylene linkage instead of an ethanone.
Uniqueness
1,2-Bis(trimethylsilyl)ethan-1-one is unique due to its ethanone backbone, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where selective protection and reactivity are required .
Properties
CAS No. |
63247-93-8 |
|---|---|
Molecular Formula |
C8H20OSi2 |
Molecular Weight |
188.41 g/mol |
IUPAC Name |
1,2-bis(trimethylsilyl)ethanone |
InChI |
InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9)11(4,5)6/h7H2,1-6H3 |
InChI Key |
VEEXARUYOCXSMA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
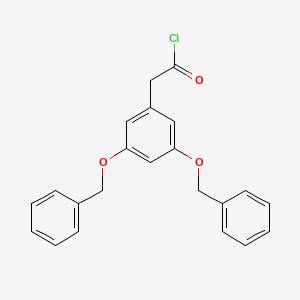
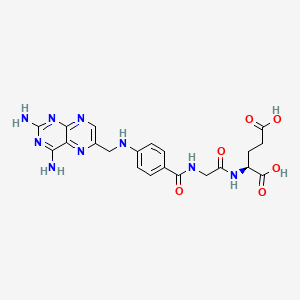
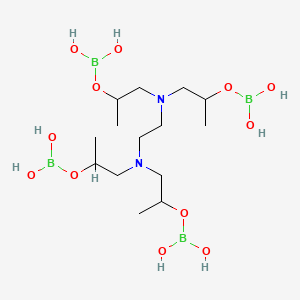
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
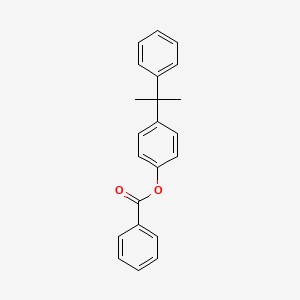
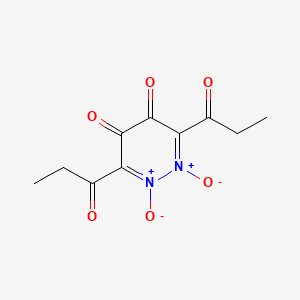



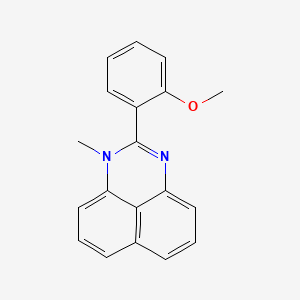
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
